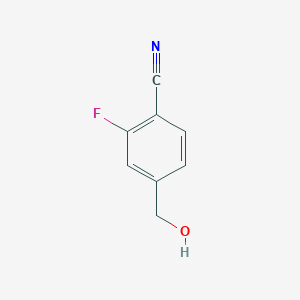

2-Fluoro-4-(hydroxymethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-8-3-6(5-11)1-2-7(8)4-10/h1-3,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQHJQUGYACADR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10473983 | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222978-02-1 | |

| Record name | 2-Fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=222978-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-fluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10473983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

CAS Number: 222978-02-1

This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key chemical intermediate for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety information, and its role in synthetic applications, particularly in the context of medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted benzonitrile that serves as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 222978-02-1 | [1] |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 66-68 °C | |

| Storage Temperature | Room Temperature, Sealed in dry |

Spectroscopic Data

The structural characterization of this compound is confirmed through various spectroscopic techniques.

| Spectroscopy | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H) | [1] |

| Mass Spectrometry | Predicted [M+H]⁺: 152.05061 | |

| ¹³C NMR | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2][3] | |

| Infrared (IR) | Data not available in searched literature. Spectroscopic data for the related compound 2-Fluoro-4-hydroxybenzonitrile is available.[2] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound from 2-fluoro-4-vinylbenzonitrile is outlined below.

Reaction: Ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.

Materials:

-

2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (5 mL)

-

Ozone (O₃)

-

Argon (Ar)

-

Sodium borohydride (NaBH₄) (0.67 g, 0.018 mol)

-

2M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A mixed solution of CH₂Cl₂ and 5 mL of methanol containing 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) is cooled to -78°C.

-

Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]

-

Argon is subsequently passed through the reaction mixture to remove any unreacted ozone.[1]

-

Sodium borohydride (0.67 g, 0.018 mol) is added to the mixture.[1]

-

The cooling bath is removed, and the reaction mixture is stirred at room temperature for 1 hour.[1]

-

The solvent is removed by evaporation.

-

2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.

-

The combined organic phases are dried with anhydrous Na₂SO₄, and the solvent is evaporated.

-

The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]

Workflow Diagram:

Role in Drug Discovery and Development

Fluorinated organic compounds are of significant interest in medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Benzonitrile derivatives, in particular, are key intermediates in the synthesis of various pharmaceuticals.

While direct applications of this compound in the synthesis of approved drugs are not prominently documented in the searched literature, its structural motifs are highly relevant. For instance, the closely related compound, 2-fluoro-5-formylbenzonitrile, is a known intermediate in the synthesis of Olaparib, a PARP (Poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. The hydroxymethyl group of the title compound can be readily oxidized to an aldehyde, suggesting its potential as a precursor for similar pharmacologically active molecules.

Potential Synthetic Utility in Medicinal Chemistry: The presence of three reactive sites—the nitrile, the hydroxymethyl group, and the aromatic ring activated by the fluorine atom—makes this compound a versatile scaffold for chemical modifications.

Safety Information

A specific Safety Data Sheet (SDS) for this compound was not found in the searched results. However, based on the hazard information for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, the following hazards should be considered. It is strongly recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment.

-

Potential Hazards:

-

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust.

-

Wash skin thoroughly after handling.

-

Avoid release to the environment.

-

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical agents. Its versatile functional groups allow for a range of chemical transformations, making it an attractive starting material for creating complex molecular architectures. Researchers and drug development professionals can leverage the properties of this compound to advance their synthetic and medicinal chemistry programs. Further research into its applications is warranted to fully explore its synthetic utility.

References

An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in medicinal chemistry and materials science.

Core Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Melting Point | 66-68 °C | [1] |

| Boiling Point | Not available (Predicted for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 288.8 °C at 760 mmHg) | [2] |

| Density | Not available (Data for 3-Fluoro-4-(hydroxymethyl)benzonitrile: 1.27 g/mL at 25 °C) | [3] |

| Solubility | Soluble in common organic solvents such as ethers. | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| CAS Number | 222978-02-1 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule. The structure of the product can be confirmed by ¹H NMR (300 MHz, CDCl₃): δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H).[1]

¹³C NMR and IR Spectroscopy

While specific experimental ¹³C NMR and IR spectra for this compound were not found in the reviewed literature, data for the closely related compound, 2-Fluoro-4-hydroxybenzonitrile, are available and can provide insights into the expected spectral features.[4][5] The nitrile group (C≡N) typically shows a characteristic absorption in the IR spectrum around 2220-2260 cm⁻¹. The hydroxyl group (-OH) will exhibit a broad absorption in the region of 3200-3600 cm⁻¹. In the ¹³C NMR spectrum, the carbon of the nitrile group is expected to appear in the range of 115-125 ppm.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is outlined below, based on a method involving the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction.[1]

Materials and Equipment

-

2-Fluoro-4-vinylbenzonitrile

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Ozone (O₃)

-

Argon (Ar)

-

Sodium borohydride (NaBH₄)

-

2M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Reaction flask

-

Cooling bath (-78 °C)

-

Ozone generator

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Experimental Procedure

-

A solution of 2-fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol) in a mixture of 40 mL of CH₂Cl₂ and 5 mL of methanol is prepared in a reaction flask and cooled to -78 °C.[1]

-

Ozone (at a concentration of 29 g/m³) is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.[1]

-

Argon gas is then passed through the reaction mixture to remove any unreacted ozone.[1]

-

Sodium borohydride (0.67 g, 0.018 mol) is added to the flask, the cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.[1]

-

After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

A 2M HCl solution is added to the residue, and the mixture is extracted twice with diethyl ether.[1]

-

The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated.[1]

-

The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).[1]

Caption: Synthetic workflow for this compound.

Safety and Handling

While a specific safety data sheet for this compound was not located, information for the closely related compound 2-Fluoro-4-hydroxybenzonitrile indicates that it is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[6] It is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Medicinal Chemistry

The benzonitrile moiety is a privileged scaffold in medicinal chemistry due to its unique electronic properties, metabolic stability, and ability to participate in crucial molecular interactions.[7] The nitrile group can act as a bioisostere for a ketone or aldehyde and can form hydrogen bonds with biological targets.[6]

The introduction of a fluorine atom can significantly enhance the pharmacological properties of a drug molecule, including its metabolic stability, binding affinity, and lipophilicity.[8] Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Substituted benzonitriles have been investigated for a variety of therapeutic targets, including their use as anti-inflammatory agents.[9] The versatility of the benzonitrile scaffold makes it a key component in the development of drugs for a wide range of diseases.

Caption: Potential applications of this compound in drug discovery.

References

- 1. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 [sigmaaldrich.com]

- 4. 2-Fluoro-4-hydroxybenzonitrile | C7H4FNO | CID 2734675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-(hydroxymethyl)benzonitrile is a fluorinated aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive cyano group, a directing fluoro substituent, and a functional hydroxymethyl group, makes it a versatile building block for the synthesis of complex biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined molecular structure that dictates its chemical reactivity and potential biological interactions. The molecule consists of a benzene ring substituted with a fluorine atom at the 2-position, a hydroxymethyl group at the 4-position, and a nitrile group at the 1-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| CAS Number | 222978-02-1 |

| Appearance | Solid |

| Melting Point | 66-68 °C |

| InChI Key | WLQHJQUGYACADR-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CO)F)C#N |

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃, 300 MHz) | δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H). |

| ¹³C NMR | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

Synthesis of this compound

Several synthetic routes have been reported for the preparation of this compound and its precursors. A common strategy involves the reduction of the corresponding aldehyde, 2-fluoro-4-formylbenzonitrile.

Synthesis via Reduction of 2-Fluoro-4-formylbenzonitrile

A prevalent method for synthesizing this compound involves the reduction of 2-fluoro-4-formylbenzonitrile. This transformation can be achieved using various reducing agents.

Experimental Protocol: Reduction of 2-Fluoro-4-formylbenzonitrile

-

Materials: 2-fluoro-4-formylbenzonitrile, reducing agent (e.g., sodium borohydride), appropriate solvent (e.g., methanol, ethanol), reaction vessel, magnetic stirrer, work-up reagents (e.g., water, hydrochloric acid), extraction solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate), rotary evaporator, and purification apparatus (e.g., column chromatography or recrystallization setup).

-

Procedure:

-

Dissolve 2-fluoro-4-formylbenzonitrile in a suitable alcohol solvent in a reaction flask equipped with a magnetic stir bar.

-

Cool the solution in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution, maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water or dilute acid.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization to yield the final product.

-

Caption: Synthetic workflow for the reduction of 2-fluoro-4-formylbenzonitrile.

Applications in Drug Discovery and Development

While specific biological activity data for this compound is limited in the public domain, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the hydroxymethyl group provides a handle for further chemical modifications and conjugation.

Potential as a Scaffold for Biologically Active Compounds

This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in esterification or etherification reactions to introduce diverse functionalities. The nitrile group can also be transformed into other functional groups, such as amines or tetrazoles.

Caption: Potential derivatization pathways for this compound.

Experimental Protocols for Biological Evaluation

Given the potential of benzonitrile derivatives in oncology, standard in vitro assays can be employed to assess the cytotoxic or enzyme-inhibitory activity of compounds derived from this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

-

Materials: Cancer cell line (e.g., MCF-7, A549, HCT116), cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin), 96-well plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

-

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and a vehicle control.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.[2]

-

Caption: Workflow for a standard MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no direct evidence in the reviewed literature implicating this compound in the modulation of specific signaling pathways. However, based on the known activities of other benzonitrile derivatives, it is plausible that compounds synthesized from this scaffold could target various pathways implicated in diseases such as cancer. For instance, many kinase inhibitors, which target signaling pathways crucial for cell proliferation and survival, contain the benzonitrile moiety.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. While comprehensive biological data for this specific compound is not yet widely available, its structural features and the known activities of related benzonitrile derivatives suggest that it is a promising scaffold for the generation of novel therapeutic agents. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this compound. This technical guide provides a foundational understanding for researchers and scientists to build upon in their endeavors to develop new and effective pharmaceuticals.

References

Spectroscopic Profile of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Fluoro-4-(hydroxymethyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established experimental protocols.

Executive Summary

This compound is a substituted aromatic compound with the molecular formula C₈H₆FNO. Its structural features, including the fluorine atom, nitrile group, and hydroxymethyl substituent, give rise to a unique spectroscopic fingerprint. This guide presents the available experimental and predicted data to aid in the identification, characterization, and quality control of this compound in a research and development setting.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.59 | m | Aromatic CH |

| 7.3-7.2 | m | Aromatic CH (2H) |

| 4.79 | d | -CH₂- |

| 2.26 | t | -OH |

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Data

Due to the limited availability of experimental data in peer-reviewed literature, the following are predicted ¹³C NMR chemical shifts. These values are calculated based on established models and provide an estimation of the expected spectral features. Aromatic carbons typically resonate in the range of 110-170 ppm, the nitrile carbon between 115-125 ppm, and the benzylic carbon of the hydroxymethyl group around 60-65 ppm.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~163 (d, J ≈ 250 Hz) | C-F |

| ~140 | C-CN |

| ~133 | Aromatic CH |

| ~128 | Aromatic CH |

| ~118 (d, J ≈ 20 Hz) | Aromatic C-H ortho to F |

| ~116 | -CN |

| ~115 (d, J ≈ 25 Hz) | Aromatic C-H ortho to F |

| ~64 | -CH₂OH |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₂-) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1610, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1250 | Strong | C-F stretch |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. The following are predicted m/z values for common adducts.[2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 152.05061 |

| [M+Na]⁺ | 174.03255 |

| [M-H]⁻ | 150.03605 |

| [M]⁺ | 151.04278 |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, the sample can be prepared as a KBr pellet.

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electrospray Ionization (ESI) or Electron Impact (EI). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and confirm the elemental composition.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for researchers working with this compound. The presented data and protocols are intended to facilitate its accurate identification and use in various scientific applications.

References

An In-depth Technical Guide to the Solubility of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in organic synthesis. Given the absence of specific quantitative solubility data in publicly available literature, this document offers a qualitative solubility profile based on the molecule's structural features and established chemical principles. Furthermore, detailed experimental protocols for the quantitative determination of solubility are provided to enable researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals in drug development and chemical research, where understanding solubility is critical for reaction optimization, purification, and formulation.

Introduction

This compound is an aromatic compound featuring a nitrile group, a hydroxymethyl group, and a fluorine substituent. The interplay of these functional groups dictates its physical and chemical properties, including its solubility in various organic solvents. In the context of drug discovery and development, solubility is a fundamental parameter that influences a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. A thorough understanding of a compound's solubility profile is therefore essential from the early stages of research through to process development. This guide addresses the solubility of this compound, providing both a predictive assessment and a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Melting Point | 66-68 °C |

| Appearance | Light yellow to yellow solid |

| Polarity | Polar |

Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound contains both polar and nonpolar regions, which will influence its solubility in different organic solvents.

-

Polar Moieties: The nitrile group (-C≡N) is strongly polar. The hydroxymethyl group (-CH₂OH) is also polar and capable of hydrogen bonding. The fluorine atom is highly electronegative, contributing to the overall polarity of the molecule.

-

Nonpolar Moieties: The benzene ring is nonpolar.

This combination of polar and nonpolar features suggests that the solubility of this compound will be dependent on the overall polarity of the solvent. A predicted qualitative solubility profile in a range of common organic solvents is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Very Soluble | The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, interacting favorably with the hydroxymethyl and nitrile groups of the solute. |

| Ethanol | Soluble | Similar to methanol, but the slightly lower polarity of ethanol may slightly decrease solubility. | |

| Polar Aprotic | Acetone | Soluble | The polar carbonyl group can interact favorably with the nitrile group, and the overall polarity is suitable for the solute. |

| Ethyl Acetate | Soluble | The ester group provides polarity to solubilize the polar functional groups of the solute, while the ethyl group interacts with the nonpolar parts. | |

| Dichloromethane | Very Soluble | The polarity of dichloromethane is well-suited to dissolve molecules with a mix of polar and nonpolar characteristics. | |

| Chloroform | Very Soluble | Similar |

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(hydroxymethyl)benzonitrile

This guide provides an in-depth overview of the safety and handling protocols for 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development and is based on available safety data for the compound and structurally related chemicals.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its safe handling. The table below summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₆FNO | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Hazard Identification and GHS Classification

GHS Classifications for Related Compounds:

| Compound | Hazard Statements | Pictograms | Signal Word |

| 2-Fluoro-4-hydroxybenzonitrile | H302: Harmful if swallowedH318: Causes serious eye damageH411: Toxic to aquatic life with long lasting effects | Danger | Danger |

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | H318: Causes serious eye damage | Danger | Danger |

| 4-Hydroxybenzonitrile | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH402: Harmful to aquatic life | Warning | Warning |

Based on this information, it is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause serious eye and skin irritation, and potentially be harmful to the aquatic environment.

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[2][3] |

| Hand Protection | Compatible chemical-resistant gloves.[4] |

| Skin and Body Protection | Lab coat, long-sleeved clothing, and closed-toe shoes.[2][4] |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.[2][4] |

Storage Recommendations

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

| Storage Condition | Recommendation |

| General | Store in a cool, dry, and well-ventilated area.[2][4] |

| Container | Keep container tightly sealed.[1][2] |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[2] |

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3] |

| Inhalation | Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3] |

Accidental Release Measures

In case of a spill, follow these procedures to minimize environmental contamination and personnel exposure.

| Spill Size | Containment and Clean-up |

| Minor Spills | Sweep up the material, place it in a suitable, closed container for disposal. Avoid generating dust.[5] |

| Major Spills | Evacuate the area. Wear appropriate PPE. Prevent entry into waterways, sewers, basements, or confined areas. Sweep up and shovel into suitable containers for disposal.[5] |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound have been described. One method involves the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction with sodium borohydride.[1] Another procedure details the purification of the crude product by crystallization to yield the final product.[1]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

References

An In-depth Technical Guide to 2-Fluoro-4-(hydroxymethyl)benzonitrile for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key building block in synthetic and medicinal chemistry. The document details its chemical and physical properties, commercial availability, synthesis protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a substituted benzonitrile with the chemical formula C₈H₆FNO. It is also known by its synonym, 4-Cyano-3-fluorobenzyl alcohol. Below is a summary of its key quantitative data, compiled from various commercial and database sources.

| Property | Value | Source(s) |

| CAS Number | 222978-02-1 | [1][2] |

| Molecular Formula | C₈H₆FNO | [1][2] |

| Molecular Weight | 151.14 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid / White to off-white solid | [1] |

| Melting Point | 66-68 °C | [1] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Commercial Suppliers

This compound is available from a range of commercial chemical suppliers. The typical purity offered is 95-98%. Below is a list of some of the key suppliers:

-

BLD Pharm [3]

-

ChemicalBook [1]

-

Sigma-Aldrich (Isomeric variants available)

-

Alfa Chemistry (Isomeric variants available)[5]

-

Apollo Scientific (Isomeric variants available)

-

AOBChem USA

-

Chemdiv (Related compounds)[6]

-

Santa Cruz Biotechnology (Isomeric variants available)[7]

-

Sunway Pharm Ltd (Isomeric variants available)[8]

-

TCI Chemicals (Related compounds)[9]

Synthesis and Experimental Protocols

The primary application of this compound is as an intermediate in organic synthesis. A common synthetic route to this compound is detailed below.

Synthesis of this compound from 2-Fluoro-4-vinylbenzonitrile[1]

This protocol describes the ozonolysis of 2-fluoro-4-vinylbenzonitrile followed by reduction to yield the target compound.

Materials:

-

2-Fluoro-4-vinylbenzonitrile (1.3 g, 8.8 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (5 mL)

-

Ozone (29 g/m³)

-

Argon

-

Sodium borohydride (0.67 g, 0.018 mol)

-

2M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 2-fluoro-4-vinylbenzonitrile in a mixture of CH₂Cl₂ and 5 mL of methanol is cooled to -78°C.

-

Ozone is bubbled through the solution at a flow rate of 50 L/h for 30 minutes.

-

Argon is then passed through the solution to remove any unreacted ozone.

-

Sodium borohydride is added to the reaction mixture.

-

The cooling bath is removed, and the mixture is stirred at room temperature for 1 hour.

-

The solvent is removed by evaporation.

-

2M HCl solution is added to the residue.

-

The mixture is extracted twice with diethyl ether.

-

The combined organic phases are dried over anhydrous Na₂SO₄ and the solvent is evaporated.

-

The crude product is purified by crystallization to yield this compound (1.1 g, 81% yield).

Product Characterization:

The structure of the resulting product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, the expected signals are: δ 7.59 (m, 1H), 7.3-7.2 (m, 2H), 4.79 (d, 2H), 2.26 (t, 1H)[1].

Biological Activity and Applications in Drug Discovery

Currently, there is limited publicly available information on the specific biological activities or signaling pathway involvement of this compound itself. Its primary role appears to be that of a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Benzonitrile derivatives are known to be important pharmacophores and are found in a variety of bioactive molecules. For instance, the related compound 2-fluoro-4-nitrobenzonitrile is described as an intermediate for tyrosine kinase inhibitors, which are used in the treatment of cancer and other diseases[10][11]. The structural motifs present in this compound, namely the fluorinated benzonitrile core and the hydroxymethyl group, offer multiple points for chemical modification, making it a valuable starting material for the synthesis of compound libraries for drug screening.

The lack of direct biological data for this specific compound suggests that it is a novel or under-explored scaffold for direct therapeutic use, but its value as a synthetic intermediate is well-established. Researchers utilizing this compound are likely incorporating it into larger molecules to probe biological targets.

Safety and Handling

Safety data for this compound is not extensively detailed in publicly accessible documents. However, based on the data for structurally related compounds such as 2-fluoro-4-hydroxybenzonitrile, caution should be exercised when handling this chemical.

General Hazards:

-

May be harmful if swallowed, in contact with skin, or if inhaled.

-

Can cause skin and serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

For detailed and specific safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier of the specific batch of the chemical being used.

References

- 1. This compound CAS#: 222978-02-1 [m.chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 222978-02-1|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Compound 2-fluoro-4-hydroxybenzonitrile - Chemdiv [chemdiv.com]

- 7. scbt.com [scbt.com]

- 8. 4-Fluoro-2-(hydroxymethyl)benzonitrile - CAS:1000339-93-4 - Sunway Pharm Ltd [3wpharm.com]

- 9. 2-フルオロ-4-ヒドロキシベンゾニトリル | 2-Fluoro-4-hydroxybenzonitrile | 82380-18-5 | 東京化成工業株式会社 [tcichemicals.com]

- 10. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 11. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

An In-depth Technical Guide to the Purity Analysis of 2-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 2-Fluoro-4-(hydroxymethyl)benzonitrile, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such intermediates is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, along with data presentation in structured tables and visualizations of experimental workflows.

Overview of Analytical Strategies

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. HPLC is the primary method for quantifying the main component and known impurities. GC-MS is employed to identify and quantify volatile and semi-volatile impurities, including residual solvents. NMR spectroscopy provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard.

A logical workflow for the comprehensive purity analysis of a new batch of this compound is presented below.

Stability and Storage of 2-Fluoro-4-(hydroxymethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound 2-Fluoro-4-(hydroxymethyl)benzonitrile. As a crucial building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of synthesized products. This document outlines best practices for storage and handling, discusses potential degradation pathways, and provides a general framework for conducting stability studies.

Chemical Properties and Structure

This compound is a bifunctional organic compound containing a nitrile group and a hydroxymethyl group attached to a fluorinated benzene ring. Its chemical structure influences its stability and reactivity.

| Property | Value |

| CAS Number | 222978-02-1 |

| Molecular Formula | C₈H₆FNO |

| Molecular Weight | 151.14 g/mol |

| Appearance | Light yellow to white solid |

| Melting Point | 66-68 °C |

Recommended Storage and Handling Conditions

To maintain the integrity of this compound, it is essential to adhere to proper storage and handling guidelines. The following recommendations are based on information from various chemical suppliers.

Storage:

-

Temperature: The most common recommendation is to store the compound at room temperature .[1][2] Some suppliers also suggest the possibility of cold-chain transportation , which may indicate that cooler temperatures could be beneficial for long-term stability.[2]

-

Atmosphere: It should be stored in a dry environment .[1][2] The container should be tightly sealed to prevent the ingress of moisture.[3][4]

-

Location: A well-ventilated area is recommended for storage.[3][4][5]

-

Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[6]

Handling:

-

Use in a well-ventilated area.[3]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][5]

Potential Degradation Pathways

-

Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions. Acidic hydrolysis would likely yield a carboxylic acid, while basic hydrolysis would initially form a carboxylate salt.

-

Oxidation: The hydroxymethyl group (-CH₂OH) is a primary alcohol and can be oxidized to an aldehyde and further to a carboxylic acid in the presence of oxidizing agents.

-

Thermal Degradation: At elevated temperatures, decomposition may occur, potentially leading to the formation of various byproducts.

Below is a diagram illustrating these potential degradation pathways.

Caption: Potential degradation pathways of this compound.

Framework for Stability Studies

For researchers and drug development professionals requiring a comprehensive understanding of this compound's stability, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol for a Forced Degradation Study

The following is a general protocol that can be adapted for this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and keep at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and keep at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to a dry heat of 80°C for 48 hours.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At appropriate time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the samples using a developed HPLC method with a photodiode array (PDA) detector to separate the parent compound from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Assess the peak purity of the parent compound.

-

If significant degradation is observed, further studies can be conducted to isolate and characterize the degradation products using techniques like Mass Spectrometry (MS).

-

Data Presentation for Stability Studies

The results of a forced degradation study should be summarized in a clear and concise table.

| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products |

| Acid Hydrolysis | 0.1 N HCl | 24 hours | 60°C | [Insert Data] | [Insert Data] |

| Base Hydrolysis | 0.1 N NaOH | 24 hours | 60°C | [Insert Data] | [Insert Data] |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | [Insert Data] | [Insert Data] |

| Thermal (Solid) | Dry Heat | 48 hours | 80°C | [Insert Data] | [Insert Data] |

| Photostability (Solid) | 1.2 million lux hrs & 200 W-h/m² | As required | Room Temp. | [Insert Data] | [Insert Data] |

| Photostability (Solution) | 1.2 million lux hrs & 200 W-h/m² | As required | Room Temp. | [Insert Data] | [Insert Data] |

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

While specific, quantitative stability data for this compound is not widely published, adherence to the recommended storage conditions of a cool, dry, and well-ventilated environment, away from incompatible substances, is crucial for maintaining its quality. For applications requiring a deeper understanding of its stability, a forced degradation study as outlined in this guide is recommended. This will not only ensure the reliability of experimental outcomes but also aid in the development of robust analytical methods for quality control. Researchers are encouraged to perform their own stability assessments based on their specific experimental conditions and requirements.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. ijsdr.org [ijsdr.org]

- 3. 222978-02-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. biotech-asia.org [biotech-asia.org]

- 5. This compound CAS#: 222978-02-1 [chemicalbook.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Methodological & Application

The Role of 2-Fluoro-4-(hydroxymethyl)benzonitrile in Modern Medicinal Chemistry: A Scaffold for Therapeutic Innovation

Introduction: 2-Fluoro-4-(hydroxymethyl)benzonitrile is a versatile bifunctional molecule that serves as a valuable building block in the synthesis of a wide array of biologically active compounds. Its unique substitution pattern, featuring a cyano group, a hydroxymethyl moiety, and a fluorine atom on a benzene ring, offers multiple reaction sites for chemical modification. This strategic arrangement of functional groups allows for the construction of complex molecular architectures with potential therapeutic applications across various disease areas, including metabolic disorders, oncology, and infectious diseases. The presence of the fluorine atom is particularly noteworthy, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.

While direct and extensive research on the specific biological activities of this compound itself is not widely published, its utility as a key intermediate is well-documented through the synthesis of numerous potent therapeutic agents. This application note will explore the medicinal chemistry applications of this compound and its close structural isomers, providing insights into its role in drug discovery and development.

Application in the Synthesis of Pharmaceutical Agents

Fluorinated benzonitrile derivatives are crucial intermediates in the synthesis of various pharmaceuticals. For instance, the closely related isomer, 4-fluoro-2-methylbenzonitrile, is a key precursor in the manufacture of Trelagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] This highlights the importance of the fluorobenzonitrile scaffold in developing enzyme inhibitors. The hydroxymethyl group in this compound offers a convenient handle for further chemical transformations, allowing for its incorporation into larger, more complex drug molecules.

Antimicrobial and Antifungal Potential

Benzonitrile derivatives have demonstrated notable antimicrobial and antifungal properties.[3] The introduction of various substituents on the benzene ring can significantly modulate their efficacy. While specific data for this compound is not available, the general class of hydroxylated and halogenated benzonitriles has shown promise. The proposed mechanism of action for such phenolic compounds often involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[3]

Quantitative Data on Related Benzonitrile Derivatives

To illustrate the potential bioactivity of compounds derived from a fluorinated benzonitrile scaffold, the following table summarizes the biological data for some related molecules. It is important to note that this data is for analogous compounds and not for direct derivatives of this compound.

| Compound Class | Target | Bioactivity (IC50/MIC) | Therapeutic Area |

| Benzotriazole-acrylonitrile derivatives | Tubulin Polymerization | nM concentrations | Oncology |

| Flavone analogues | Saccharomyces cerevisiae | Not specified | Antifungal |

| 2-hydroxy benzyl hydrazide derivatives | S. aureus, E. coli | Zone of inhibition: 2.0-2.1 cm | Antibacterial |

Experimental Protocols

General Synthesis of a Biologically Active Scaffold from a Benzonitrile Intermediate

The following is a generalized protocol for the synthesis of a hypothetical bioactive molecule using a fluorinated benzonitrile as a starting material. This protocol is illustrative and would require optimization for a specific target molecule.

Step 1: Halogenation of the Methyl Group (Illustrative for an isomer)

In a reaction vessel, 4-fluoro-2-methylbenzonitrile is dissolved in a suitable solvent such as carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) are added. The mixture is heated under reflux for several hours. After completion of the reaction, the solvent is removed under reduced pressure, and the crude product, 2-(bromomethyl)-4-fluorobenzonitrile, is purified by column chromatography.

Step 2: Nucleophilic Substitution

The purified 2-(bromomethyl)-4-fluorobenzonitrile is dissolved in a polar aprotic solvent like dimethylformamide (DMF). A nucleophile, such as a substituted amine or phenol, and a non-nucleophilic base (e.g., potassium carbonate) are added to the solution. The reaction mixture is stirred at room temperature or heated to facilitate the substitution reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washing with brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the desired product, which may be further purified by crystallization or chromatography.

Step 3: Further Functional Group Manipulation (Hypothetical)

The cyano group of the resulting benzonitrile derivative can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for diversification and the introduction of additional pharmacophoric features.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: The synthesized benzonitrile derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

Caption: Synthetic workflow for generating a library of bioactive compounds.

Caption: Potential mechanism of action for a benzonitrile-derived kinase inhibitor.

References

Application Notes and Protocols for the Synthesis of DPP-4 Inhibitors Using 2-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1][2][3] They function by blocking the action of the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][] By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3][]

This document provides detailed application notes and protocols for the synthesis of a potent and selective DPP-4 inhibitor, Alogliptin, utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key starting material. Alogliptin features a cyanobenzyl group attached to a pyrimidinedione core. The provided protocols outline a feasible synthetic pathway, offering a practical guide for researchers in medicinal chemistry and drug development.

Mechanism of Action and Signaling Pathway

DPP-4 inhibitors enhance the "incretin effect," which is the phenomenon of greater insulin secretion in response to oral glucose compared to intravenous glucose. GLP-1 and GIP, released from the gut upon food intake, are the primary mediators of this effect. DPP-4 rapidly inactivates these hormones. By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is prolonged, leading to:

-

Increased glucose-dependent insulin secretion: Stimulates the pancreatic β-cells to release insulin.

-

Suppressed glucagon secretion: Reduces the release of glucagon from pancreatic α-cells, thereby decreasing hepatic glucose production.

-

Delayed gastric emptying and promotion of satiety.

The signaling pathway of DPP-4 inhibition is depicted in the diagram below.

References

- 1. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review | MDPI [mdpi.com]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-Fluoro-4-(hydroxymethyl)benzonitrile as a Versatile Building Block for PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluoro-4-(hydroxymethyl)benzonitrile as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anti-cancer agents. Detailed experimental protocols for the synthesis of the notable PARP inhibitor, Olaparib, starting from this building block are provided, along with relevant quantitative data and pathway diagrams to support drug discovery and development efforts.

Introduction

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for cellular processes, particularly in DNA repair and the maintenance of genomic stability.[1][2] PARP inhibitors have emerged as a significant class of anticancer drugs, demonstrating clinical efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3] The core chemical scaffolds of many potent PARP inhibitors are derived from strategically functionalized aromatic building blocks. This compound is a valuable such precursor, offering versatile handles for the elaboration into complex heterocyclic systems characteristic of potent PARP inhibitors like Olaparib.[4][5] The fluorine substituent can enhance metabolic stability and binding affinity, while the hydroxymethyl and nitrile groups provide key reactive sites for synthetic transformations.

PARP Signaling Pathway in DNA Repair

PARP enzymes, particularly PARP1 and PARP2, are activated by DNA damage, primarily single-strand breaks.[6] Upon activation, PARP catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[5] In cancer cells with deficient homologous recombination, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of double-strand breaks during DNA replication.[3] These unrepaired double-strand breaks are lethal to the cancer cells, a concept known as synthetic lethality.[7]

Synthetic Application: Synthesis of Olaparib

This compound serves as a practical starting material for the synthesis of Olaparib. The synthetic strategy involves an initial oxidation of the hydroxymethyl group to an aldehyde, followed by a series of transformations to construct the phthalazinone core and introduce the piperazine moiety.

Experimental Workflow

Experimental Protocols

Step 1: Oxidation of this compound to 2-Fluoro-4-formylbenzonitrile

This protocol describes a standard Swern oxidation. Other oxidation reagents like pyridinium chlorochromate (PCC) can also be employed.

-

Materials:

-

This compound

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

To a stirred solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C, add DMSO (2.2 eq) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in DCM dropwise to the reaction mixture.

-

Stir for 1 hour at -78 °C.

-

Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-formylbenzonitrile.

-

Step 2: Synthesis of 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

This procedure is adapted from published literature.[4]

-

Materials:

-

2-Fluoro-4-formylbenzonitrile

-

Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

-

Triethylamine

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

To a mixture of dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (1.02 eq) and 2-fluoro-4-formylbenzonitrile (1.0 eq) in anhydrous THF, add triethylamine (0.74 eq) dropwise at a temperature below 15 °C.

-

Allow the reaction mixture to slowly warm to room temperature and monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo to obtain the crude product, which can be used in the next step without further purification.

-

Step 3: Synthesis of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

This procedure is adapted from published literature.[4]

-

Materials:

-

Crude 2-Fluoro-5-((3-oxo-1,3-dihydroisobenzofuran-1-ylidene)methyl)benzonitrile

-

Sodium hydroxide (NaOH) solution (10 M)

-

Hydrazine hydrate

-

Hydrochloric acid (HCl) (4 M)

-

-

Procedure:

-

To a stirred suspension of the crude product from Step 2 in water, add 10 M aqueous NaOH and heat the mixture to 90 °C for 1 hour.

-

Cool the reaction mixture to 70 °C and add hydrazine hydrate.

-

Stir the mixture for 18 hours at 70 °C.

-

Cool the mixture to room temperature and acidify with 4 M HCl to pH 4.

-

Filter the resulting suspension, wash with diethyl ether, and dry to obtain the desired product.

-

Step 4: Synthesis of Olaparib

This final step involves an amide coupling reaction.

-

Materials:

-

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

-

1-(Cyclopropylcarbonyl)piperazine

-

A suitable coupling agent (e.g., HATU, HBTU)

-

A suitable base (e.g., DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (1.0 eq) in anhydrous DMF, add the coupling agent (1.1 eq) and the base (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 1-(cyclopropylcarbonyl)piperazine (1.1 eq) to the reaction mixture.

-

Stir at room temperature until the reaction is complete (monitored by HPLC or TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Olaparib.

-

Data Presentation

Table 1: Synthetic Route Yields

| Step | Product | Starting Material | Typical Yield (%) |

| 1 | 2-Fluoro-4-formylbenzonitrile | This compound | 85-95 (estimated) |

| 2-4 | Olaparib | 2-Fluoro-4-formylbenzonitrile | ~50-60 (over 3 steps) |

Note: Yield for Step 1 is an estimation based on standard oxidation reactions. The overall yield for steps 2-4 is based on reported multi-step syntheses of Olaparib from similar intermediates.

Table 2: Biological Activity of Olaparib

| Compound | Target | IC50 (nM) |

| Olaparib | PARP1 | 5 |

| Olaparib | PARP2 | 1 |

Data sourced from publicly available literature.[8]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of PARP inhibitors. The provided protocols for the synthesis of Olaparib highlight a practical application of this starting material in medicinal chemistry and drug development. The straightforward conversion of the hydroxymethyl group to a formyl group allows for its entry into established synthetic routes for this important class of anti-cancer agents. These notes are intended to facilitate further research and development in the field of PARP inhibition.

References

- 1. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. WO2017191562A1 - Process for the preparation of olaparib and polymorphs thereof - Google Patents [patents.google.com]

- 5. CN105085408A - Preparation method of Olaparib intermediate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. a2bchem.com [a2bchem.com]

Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2-Fluoro-4-(hydroxymethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel liquid crystalline materials using 2-Fluoro-4-(hydroxymethyl)benzonitrile as a key building block. The incorporation of the fluoro and cyano functionalities onto a central phenyl ring offers a strategic approach to tuning the mesomorphic and electronic properties of the final liquid crystal molecules. The presence of a fluorine atom can influence properties such as dielectric anisotropy, viscosity, and thermal stability.[1] This document outlines two primary synthetic pathways: direct etherification of the hydroxymethyl group and esterification following oxidation to the corresponding benzoic acid. Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the development of new liquid crystal materials for a range of applications, including advanced display technologies.

Core Concepts in Fluorinated Liquid Crystal Design

The introduction of fluorine atoms into liquid crystal molecules is a powerful strategy for tailoring their physical properties.[2] The high electronegativity and small size of the fluorine atom can lead to:

-

Modified Dielectric Anisotropy (Δε): The strong dipole moment of the C-F bond significantly influences the overall molecular dipole and, consequently, the dielectric anisotropy of the liquid crystal. Depending on the position of the fluorine atom relative to the long molecular axis, it can lead to either positive or negative Δε.

-

Reduced Viscosity: The introduction of fluorine can lower intermolecular interactions, leading to reduced viscosity, which is a critical parameter for fast-switching liquid crystal displays.[1]

-

Enhanced Thermal and Chemical Stability: The strength of the C-F bond contributes to the overall stability of the liquid crystal molecule.[3]

-

Altered Mesophase Behavior: Fluorine substitution can influence the type of liquid crystal phases (e.g., nematic, smectic) and their transition temperatures.[4]

Synthetic Pathways from this compound

This compound is a versatile precursor for the synthesis of various liquid crystal structures. The primary synthetic routes involve the functionalization of the hydroxymethyl group.

Pathway 1: Etherification of the Hydroxymethyl Group

This pathway involves the direct reaction of the hydroxymethyl group with an alkyl halide or a phenol to form an ether linkage. This approach allows for the introduction of a flexible alkyl chain or another aromatic core, which are common features in calamitic (rod-like) liquid crystals.

Caption: Workflow for liquid crystal synthesis via etherification.

Pathway 2: Esterification via the Corresponding Carboxylic Acid

This pathway involves the oxidation of the hydroxymethyl group to a carboxylic acid, followed by esterification with a phenol or alcohol. Ester linkages are prevalent in liquid crystal chemistry and offer a robust method for connecting different molecular fragments. A well-established method for this type of transformation is the Steglich esterification.

Caption: Workflow for liquid crystal synthesis via esterification.

Experimental Protocols

Protocol 1: Synthesis of a 4-(Alkoxymethyl)-2-fluorobenzonitrile Liquid Crystal Precursor via Williamson Ether Synthesis

This protocol describes the synthesis of a liquid crystal precursor by forming an ether linkage with an alkyl chain.

Materials:

-

This compound

-

1-Bromoalkane (e.g., 1-bromooctane)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Add the 1-bromoalkane (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction to 60 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of a Benzoate Ester Liquid Crystal from 2-Fluoro-4-hydroxybenzonitrile

This protocol is adapted from the general principles of esterification for liquid crystal synthesis and is based on the work of Kelly on fluorinated hydroxybenzonitriles.[4] It assumes the starting material is 2-fluoro-4-hydroxybenzonitrile, which can be obtained from this compound via oxidation.

Materials:

-

2-Fluoro-4-hydroxybenzonitrile

-

4-Alkoxybenzoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Dichloromethane (DCM)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 2-fluoro-4-hydroxybenzonitrile (1.0 eq) and the desired 4-alkoxybenzoic acid (1.05 eq) in anhydrous DCM.

-

Add a catalytic amount of DMAP to the solution.

-

In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the DCC solution to the reaction mixture at 0 °C with stirring.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU by-product.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield the final liquid crystal.[5]

Data Presentation

The following table summarizes the expected mesomorphic properties of a homologous series of 4-(4'-alkoxybenzoyloxy)-3-fluorobenzonitriles, based on trends observed for similar fluorinated liquid crystals.

| Alkoxy Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic/Smectic to Isotropic Transition (°C) | Mesophase Type |

| 4 | ~ 80 | ~ 120 | Nematic |

| 6 | ~ 75 | ~ 135 | Nematic |

| 8 | ~ 70 | ~ 145 | Nematic, Smectic A |

| 10 | ~ 68 | ~ 150 | Smectic A |

| 12 | ~ 65 | ~ 152 | Smectic A |

Note: These values are illustrative and based on general trends for similar liquid crystal structures. Actual transition temperatures must be determined experimentally.

Characterization of Liquid Crystalline Properties

The synthesized compounds should be characterized to confirm their structure and mesomorphic properties.